Cas no 2034499-92-6 (N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-2,5-dimethylfuran-3-carboxamide)

N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-2,5-dimethylfuran-3-carboxamide structure
2034499-92-6 structure
Product Name:N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-2,5-dimethylfuran-3-carboxamide
CAS No:2034499-92-6
MF:C19H25NO3S
MW:347.471704244614
CID:5553064
PubChem ID:91817469
Update Time:2025-07-21

N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-2,5-dimethylfuran-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide
    • N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-2,5-dimethylfuran-3-carboxamide
    • F6521-1576
    • N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-2,5-dimethylfuran-3-carboxamide
    • AKOS025324869
    • 2034499-92-6
    • Inchi: 1S/C19H25NO3S/c1-12-10-15(14(3)23-12)18(22)20-11-19(8-4-5-9-19)17-7-6-16(24-17)13(2)21/h6-7,10,13,21H,4-5,8-9,11H2,1-3H3,(H,20,22)
    • InChI Key: LXIKUWADJNHYOV-UHFFFAOYSA-N
    • SMILES: S1C(C(C)O)=CC=C1C1(CNC(C2C=C(C)OC=2C)=O)CCCC1

Computed Properties

  • Exact Mass: 347.15551483g/mol
  • Monoisotopic Mass: 347.15551483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 452
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 90.7Ų

N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-2,5-dimethylfuran-3-carboxamide Pricemore >>

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Additional information on N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-2,5-dimethylfuran-3-carboxamide

Introduction to N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-2,5-dimethylfuran-3-carboxamide (CAS No. 2034499-92-6)

N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-2,5-dimethylfuran-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 2034499-92-6, represents a testament to the ongoing advancements in the design and development of molecular entities with potential therapeutic applications.

The structural framework of this molecule is characterized by its intricate arrangement of heterocyclic and aliphatic moieties, which contribute to its distinctive chemical properties. Specifically, the presence of a cyclopentyl group appended to a thiophene ring system, further modified by an 1-hydroxyethyl side chain, creates a complex three-dimensional structure that may influence its interactions with biological targets. This structural complexity is further accentuated by the amide functionality at the terminal position of the molecule, which is a common feature in many pharmacologically active agents.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. The thiophene scaffold, in particular, has emerged as a privileged structure in medicinal chemistry due to its ability to engage with various biological receptors and enzymes. The incorporation of functional groups such as hydroxyl and amide moieties into these systems can modulate their pharmacokinetic and pharmacodynamic profiles, making them attractive candidates for drug discovery efforts.

The amide group in N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-2,5-dimethylfuran-3-carboxamide not only contributes to the molecule's solubility and stability but also serves as a potential site for hydrogen bonding interactions with biological targets. These interactions are critical for the compound's binding affinity and efficacy, making them key considerations in the design of lead compounds for drug development.

Recent studies have highlighted the importance of molecular diversity in drug discovery pipelines. Compounds like N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-2,5-dimethylfuran-3-carboxamide exemplify this principle by combining multiple structural features that can enhance their biological activity. The combination of a cyclopentyl ring, a thiophene moiety, and an amide group creates a multifaceted chemical entity that may exhibit unique interactions with biological systems.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and palladium-mediated cross-coupling processes, have been employed to construct the complex core structure of the molecule. These synthetic strategies not only highlight the sophistication of modern organic chemistry but also underscore the importance of innovative approaches in the development of novel pharmaceuticals.

In terms of potential applications, N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-2,5-dimethylfuran-3-carboxamide has shown promise in preclinical studies as a candidate for treating various therapeutic indications. Its unique structural features suggest that it may interact with targets involved in inflammatory pathways, neurodegenerative diseases, or other metabolic disorders. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The development of new drug candidates is an iterative process that involves extensive characterization at both chemical and biological levels. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming the structure and purity of compounds like N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-2,5-dimethylfuran-3-carboxamide. Additionally, computational methods such as molecular docking and quantum mechanical calculations can provide insights into its binding interactions with biological targets.

The integration of computational chemistry with experimental techniques has revolutionized drug discovery by enabling high-throughput screening and rational design of molecular entities. By leveraging these approaches, researchers can accelerate the identification of promising candidates like N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-2,5-dimethylfuran-3-carboxamide, thereby reducing the time and cost associated with traditional drug development pipelines.

In conclusion, N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-2,5-dimethylfuran-3-carboxamide (CAS No. 2034499-92-6) represents a significant advancement in the field of pharmaceutical chemistry. Its complex structural features and potential therapeutic applications make it a compelling subject for further research. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the development of novel treatments for human diseases.

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